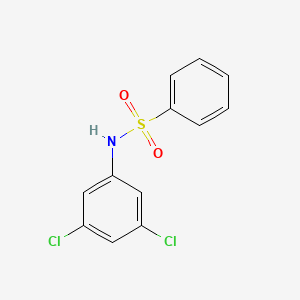

N-(3,5-ジクロロフェニル)ベンゼンスルホンアミド

概要

説明

N-(3,5-dichlorophenyl)benzenesulfonamide, also known as C21, is a chemical compound with the molecular formula C12H9Cl2NO2S . It is used as an inhibitor of Rac activation by Dock5 .

Molecular Structure Analysis

The molecular structure of N-(3,5-dichlorophenyl)benzenesulfonamide can be represented by the SMILES notation: ClC1=CC(NS(=O)(=O)C2=CC=CC=C2)=CC(Cl)=C1 . This indicates that the molecule contains a benzenesulfonamide core with a 3,5-dichlorophenyl group attached.Physical And Chemical Properties Analysis

N-(3,5-dichlorophenyl)benzenesulfonamide is a solid compound with a molecular weight of 302.17 g/mol . It is soluble in DMSO .科学的研究の応用

Rac活性化のDock5阻害剤

N-(3,5-ジクロロフェニル)ベンゼンスルホンアミドは、C21としても知られており、Dock5によるRac活性化の阻害剤として同定されています . RacはRhoファミリーの小さなGTPaseであり、細胞遊走において重要な役割を果たしています。Dock5はRacを活性化するグアニンヌクレオチド交換因子です。 そのため、C21は、細胞遊走や関連するプロセスを調べる研究に潜在的に使用できる可能性があります .

化学合成

N-(3,5-ジクロロフェニル)ベンゼンスルホンアミドは、化学合成に使用できます。 例えば、これは、様々な医薬品や農薬の合成における重要な中間体である3,5-ジクロロ安息香酸の調製に使用できます .

結晶学的研究

N-(3,5-ジクロロフェニル)ベンゼンスルホンアミドは、結晶学において研究されています。結晶学は、結晶性固体中の原子の配置を決定する科学です . 化合物の結晶構造を理解することは、その物理的特性と潜在的な用途に関する貴重な洞察を提供できます .

作用機序

Target of Action

“N-(3,5-dichlorophenyl)benzenesulfonamide”, also known as C21, primarily targets the Rac protein . The Rac protein plays a crucial role in cell signaling and regulation of cell morphology .

Mode of Action

C21 acts as an inhibitor of Rac activation by Dock5 . Dock5 is a guanine nucleotide exchange factor that activates Rac. By inhibiting this activation, C21 can modulate the activity of Rac and its downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by C21 is the Rac-Dock5 signaling pathway . This pathway is involved in various cellular processes, including cell migration, cell cycle progression, and gene expression . The inhibition of Rac activation by C21 can therefore have wide-ranging effects on these processes .

Result of Action

The molecular and cellular effects of C21’s action primarily involve changes in cell signaling due to the inhibition of Rac activation . This can lead to alterations in cell morphology and function, potentially influencing various biological processes .

Safety and Hazards

生化学分析

Biochemical Properties

N-(3,5-dichlorophenyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of Rac activation by Dock5 . Rac is a small GTPase that is involved in various cellular processes, including actin cytoskeleton organization, cell migration, and cell cycle progression. By inhibiting Rac activation, N-(3,5-dichlorophenyl)benzenesulfonamide can modulate these cellular processes. The compound interacts with Dock5, a guanine nucleotide exchange factor (GEF) that activates Rac, thereby preventing Rac from becoming active .

Cellular Effects

N-(3,5-dichlorophenyl)benzenesulfonamide has been shown to influence various types of cells and cellular processes. By inhibiting Rac activation, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Rac can lead to changes in the actin cytoskeleton, which in turn affects cell shape, motility, and division. Additionally, N-(3,5-dichlorophenyl)benzenesulfonamide can impact gene expression by modulating signaling pathways that control transcription factors .

Molecular Mechanism

The molecular mechanism of action of N-(3,5-dichlorophenyl)benzenesulfonamide involves its interaction with Dock5, which is responsible for activating Rac. By binding to Dock5, N-(3,5-dichlorophenyl)benzenesulfonamide inhibits its ability to activate Rac, thereby preventing Rac from exerting its effects on the cell. This inhibition can lead to changes in the actin cytoskeleton, cell migration, and other Rac-mediated processes .

Dosage Effects in Animal Models

The effects of N-(3,5-dichlorophenyl)benzenesulfonamide can vary with different dosages in animal models. At lower doses, the compound may effectively inhibit Rac activation without causing significant adverse effects. At higher doses, N-(3,5-dichlorophenyl)benzenesulfonamide may exhibit toxic or adverse effects, such as skin irritation, eye irritation, and respiratory irritation . It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxicity.

Transport and Distribution

The transport and distribution of N-(3,5-dichlorophenyl)benzenesulfonamide within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions can provide insights into the compound’s efficacy and potential side effects .

Subcellular Localization

N-(3,5-dichlorophenyl)benzenesulfonamide’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s ability to inhibit Rac activation and exert its effects on cellular processes .

特性

IUPAC Name |

N-(3,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKZVAZQKOKXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407261 | |

| Record name | N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54129-15-6 | |

| Record name | N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

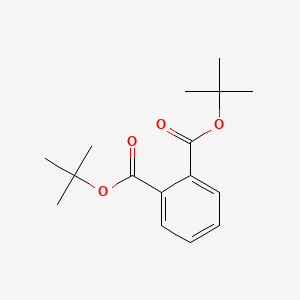

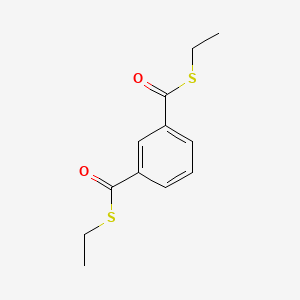

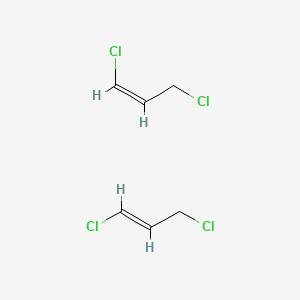

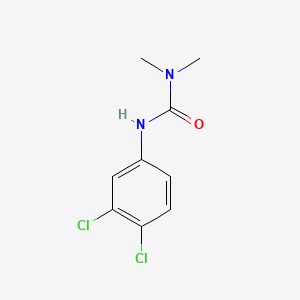

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

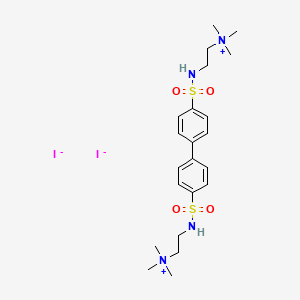

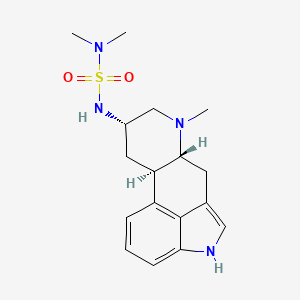

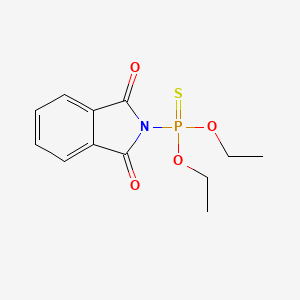

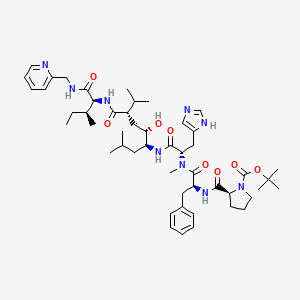

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。